

An In-depth Technical Guide to Didecyl Dimethyl Ammonium Carbonate/Bicarbonate

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Compound of Interest

Compound Name: *Didecyl dimethyl ammonium carbonate*

Cat. No.: *B136943*

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Abstract

Didecyl dimethyl ammonium carbonate and its bicarbonate counterpart are potent quaternary ammonium compounds (QACs) with broad-spectrum antimicrobial properties. This technical guide provides a comprehensive overview of their chemical identity, mechanism of action, and methods for evaluating their efficacy. Detailed experimental protocols for key assays are presented, along with a structured summary of their antimicrobial activity. Furthermore, this document illustrates the molecular interactions and experimental workflows through detailed diagrams to support research and development in the fields of drug development, antimicrobial research, and disinfectant formulation.

Chemical Identification

Didecyl dimethyl ammonium exists in solution as a cationic species, which can be paired with either a carbonate or a bicarbonate anion. These two forms are closely related and often coexist, depending on the pH of the solution.

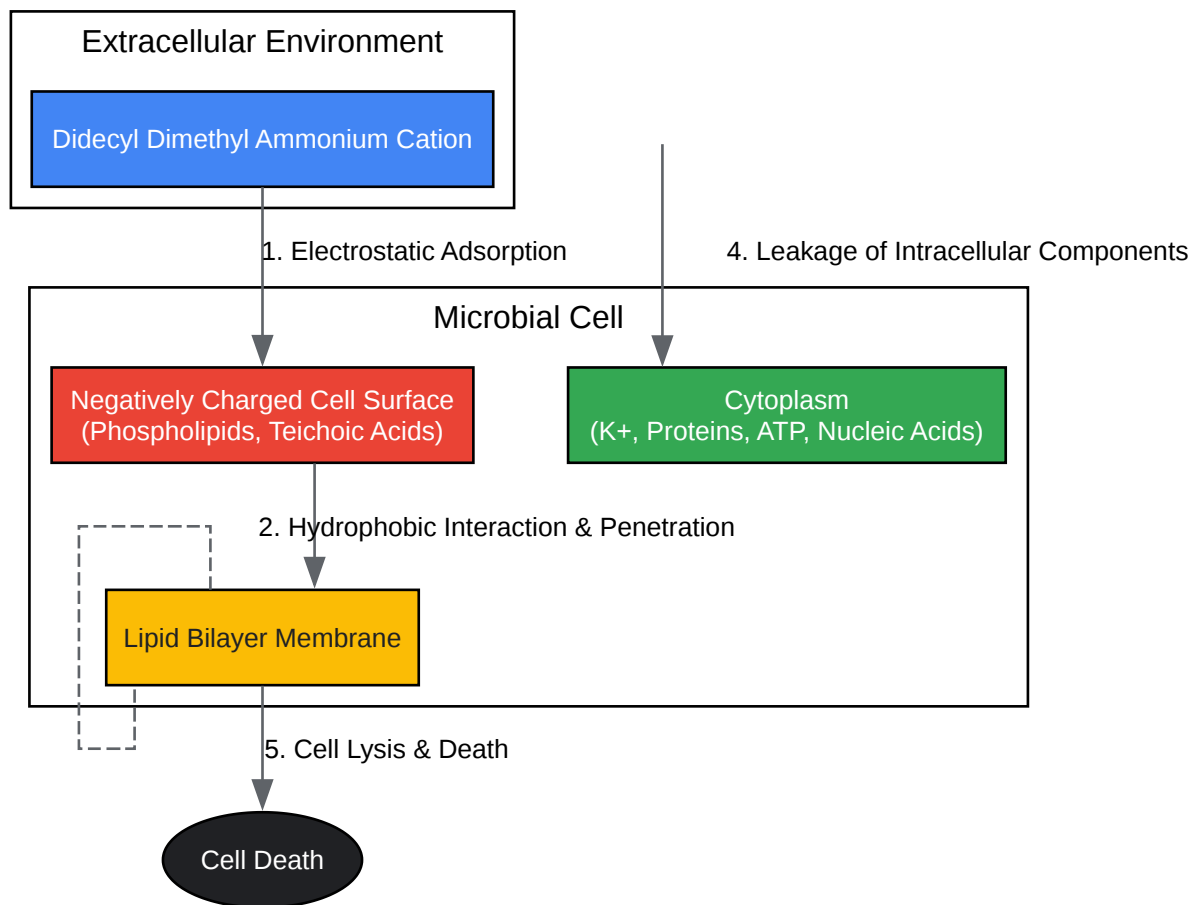
| Compound Name | Didecyl Dimethyl Ammonium Carbonate | Didecyl Dimethyl Ammonium Bicarbonate |
|-------------------|--|--|
| CAS Number | 148788-55-0 | 148812-65-1 |
| IUPAC Name | bis(didecyl(dimethyl)azanium); carbonate | didecyl(dimethyl)azanium;hydr ogen carbonate |
| Molecular Formula | C45H96N2O3 | C23H49NO3 |
| Molecular Weight | 713.3 g/mol | 387.64 g/mol |

Mechanism of Action

The primary antimicrobial action of **didecyl dimethyl ammonium carbonate/bicarbonate** is the disruption of microbial cell membranes, a multi-step process that leads to cell death.[\[1\]](#)[\[2\]](#)

- **Electrostatic Adsorption:** The positively charged quaternary ammonium cation is electrostatically attracted to the negatively charged components of the microbial cell surface, such as phospholipids and teichoic acids.[\[3\]](#)
- **Hydrophobic Interaction and Membrane Penetration:** The two long, lipophilic decyl chains penetrate the hydrophobic core of the lipid bilayer.[\[1\]](#)[\[3\]](#) This insertion disrupts the structural integrity of the membrane.
- **Membrane Disruption and Permeabilization:** The integration of the QAC molecules into the membrane leads to a loss of fluidity and the formation of pores or blebs, although bleb formation may be a result of membrane damage rather than the direct cause of cell death.[\[2\]](#)[\[4\]](#)[\[5\]](#)
- **Leakage of Intracellular Components:** The compromised membrane allows for the leakage of essential ions, such as potassium (K⁺), and larger molecules like proteins, RNA, and DNA.[\[1\]](#)[\[2\]](#)
- **Cell Lysis and Death:** The substantial loss of cellular contents and the inability to maintain a proton motive force result in metabolic disruption and ultimately, cell lysis and death.[\[1\]](#)[\[2\]](#)

Mechanism of Action of Didecyl Dimethyl Ammonium Carbonate/Bicarbonate



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Figure 1. Step-wise mechanism of microbial cell membrane disruption by didecyl dimethyl ammonium cations.

While the primary mechanism is membrane disruption, it is important to note that for some quaternary ammonium compounds, downstream effects on intracellular signaling, such as calcium signaling, have been observed in non-target organisms.[6] However, specific data on the effects of **didecyl dimethyl ammonium carbonate/bicarbonate** on microbial or mammalian intracellular signaling pathways are limited. Toxicological studies on the chloride salt (DDAC) in mammalian systems indicate that at high concentrations, it is irritating or corrosive to the skin and can cause toxicity in repeated oral dose studies, with effects primarily being local irritation and reduced body weight.[6]

Quantitative Data: Antimicrobial Efficacy

The antimicrobial efficacy of didecyl dimethyl ammonium compounds is typically quantified by the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). The data presented below is primarily for the closely related didecyl dimethyl ammonium chloride (DDAC), which is considered representative of the carbonate and bicarbonate forms.

| Microorganism | Type | MIC (mg/L) | Reference |
|------------------------|------------------------|---------------|---------------------|
| Escherichia coli | Gram-negative Bacteria | 1.3 | [4] |
| Bacillus cereus | Gram-positive Bacteria | 0.05 - 1.50 | [7] |
| Staphylococcus aureus | Gram-positive Bacteria | 0.4 - 1.8 | [5] |
| Pseudomonas aeruginosa | Gram-negative Bacteria | 8 - 32 | [5] |
| Candida albicans | Fungus (Yeast) | Not specified | [8] |
| Aspergillus niger | Fungus (Mold) | Not specified | [8] |

Note: MIC values can vary depending on the specific strain, testing methodology, and presence of interfering substances.

Studies on the time-kill kinetics of DDAC show a rapid bactericidal effect, with higher concentrations leading to a faster reduction in viable bacterial counts.[\[7\]](#)[\[9\]](#) At concentrations of 4-fold the MBC, DDAC can eliminate bacterial populations within 30 minutes.[\[9\]](#)

Experimental Protocols

The following are detailed methodologies for key experiments to assess the antimicrobial properties and mechanism of action of **didecyl dimethyl ammonium carbonate/bicarbonate**.

Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This protocol determines the lowest concentration of the antimicrobial agent that inhibits the visible growth of a microorganism.[\[10\]](#)[\[11\]](#)[\[12\]](#)[\[13\]](#)

Materials:

- Test compound (**Didecyl dimethyl ammonium carbonate**/bicarbonate)
- Sterile 96-well microtiter plates
- Cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate growth medium
- Test microorganism culture (18-24 hours old)
- Sterile saline or phosphate-buffered saline (PBS)
- Spectrophotometer
- 0.5 McFarland turbidity standard

Procedure:

- Inoculum Preparation: a. Select 3-5 isolated colonies of the test microorganism from a fresh agar plate. b. Suspend the colonies in sterile saline or PBS. c. Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately $1-2 \times 10^8$ CFU/mL). d. Dilute the standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5×10^5 CFU/mL.
- Preparation of Antimicrobial Dilutions: a. Prepare a stock solution of the test compound in a suitable solvent. b. In a 96-well plate, add 100 μ L of sterile CAMHB to all wells. c. Add 100 μ L of the stock solution to the first column of wells, resulting in a 1:2 dilution. d. Perform a serial two-fold dilution by transferring 100 μ L from the first column to the second, and so on, down the plate. Discard 100 μ L from the last column of dilutions.
- Inoculation and Incubation: a. Within 15 minutes of preparing the final inoculum, add 50 μ L of the diluted bacterial suspension to each well (except for the sterility control). b. Include a growth control well (broth + inoculum, no compound) and a sterility control well (broth only). c. Incubate the plate at 35-37°C for 16-20 hours.

- Interpretation of Results: a. The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth (i.e., the well remains clear).

Assessment of Outer Membrane Permeability: N-Phenyl-1-naphthylamine (NPN) Uptake Assay

This assay measures the disruption of the outer membrane of Gram-negative bacteria. NPN is a fluorescent probe that fluoresces weakly in an aqueous environment but strongly in the hydrophobic interior of a membrane.[\[14\]](#)[\[15\]](#)[\[16\]](#)[\[17\]](#)[\[18\]](#)

Materials:

- Gram-negative bacterial culture (mid-logarithmic phase)
- 5 mM HEPES buffer (pH 7.2)
- N-Phenyl-1-naphthylamine (NPN) stock solution (e.g., 0.5 mM in acetone)
- Test compound
- Fluorescence microplate reader or fluorometer

Procedure:

- Cell Preparation: a. Grow bacteria to mid-log phase ($OD_{600} \approx 0.4-0.6$). b. Harvest cells by centrifugation and wash twice with HEPES buffer. c. Resuspend the cells in HEPES buffer to an OD_{600} of 0.5.
- Assay: a. In a 96-well black, clear-bottom plate, add 100 μ L of the bacterial suspension to each well. b. Add NPN to a final concentration of 10 μ M. c. Add varying concentrations of the test compound. Include a no-compound negative control and a positive control (e.g., Polymyxin B). d. Immediately place the plate in a fluorescence microplate reader. e. Measure the fluorescence intensity at an excitation wavelength of 350 nm and an emission wavelength of 420 nm.
- Data Analysis: a. An increase in fluorescence intensity corresponds to the uptake of NPN and indicates outer membrane permeabilization.

Assessment of Inner Membrane Permeability: o-Nitrophenyl- β -D-galactopyranoside (ONPG) Hydrolysis Assay

This assay is used for bacteria that possess the enzyme β -galactosidase. ONPG is a colorless substrate that, when hydrolyzed by β -galactosidase, produces o-nitrophenol, which is yellow. ONPG can only reach the cytoplasmic enzyme if the inner membrane is compromised.[\[19\]](#)[\[20\]](#)[\[21\]](#)[\[22\]](#)[\[23\]](#)

Materials:

- Bacterial culture with β -galactosidase activity (e.g., E. coli ML-35)
- 10 mM Sodium phosphate buffer (pH 7.5) containing 100 mM NaCl
- o-Nitrophenyl- β -D-galactopyranoside (ONPG) stock solution (e.g., 30 mM in water)
- Test compound
- Spectrophotometer or microplate reader

Procedure:

- Cell Preparation: a. Grow bacteria to mid-log phase. b. Harvest cells by centrifugation and resuspend in sodium phosphate buffer to an OD₆₀₀ of 0.5.
- Assay: a. In a 96-well plate or cuvettes, mix the washed cells with ONPG stock solution to a final concentration of 1.5 mM. b. Add varying concentrations of the test compound. c. Immediately begin measuring the absorbance at 405-420 nm kinetically.
- Data Analysis: a. The rate of increase in absorbance is proportional to the rate of ONPG hydrolysis and thus reflects the permeability of the inner membrane.

Assessment of Membrane Damage: Potassium Leakage Assay

This assay directly measures the leakage of intracellular potassium ions, an early indicator of membrane damage.[\[24\]](#)[\[25\]](#)[\[26\]](#)[\[27\]](#)[\[28\]](#)

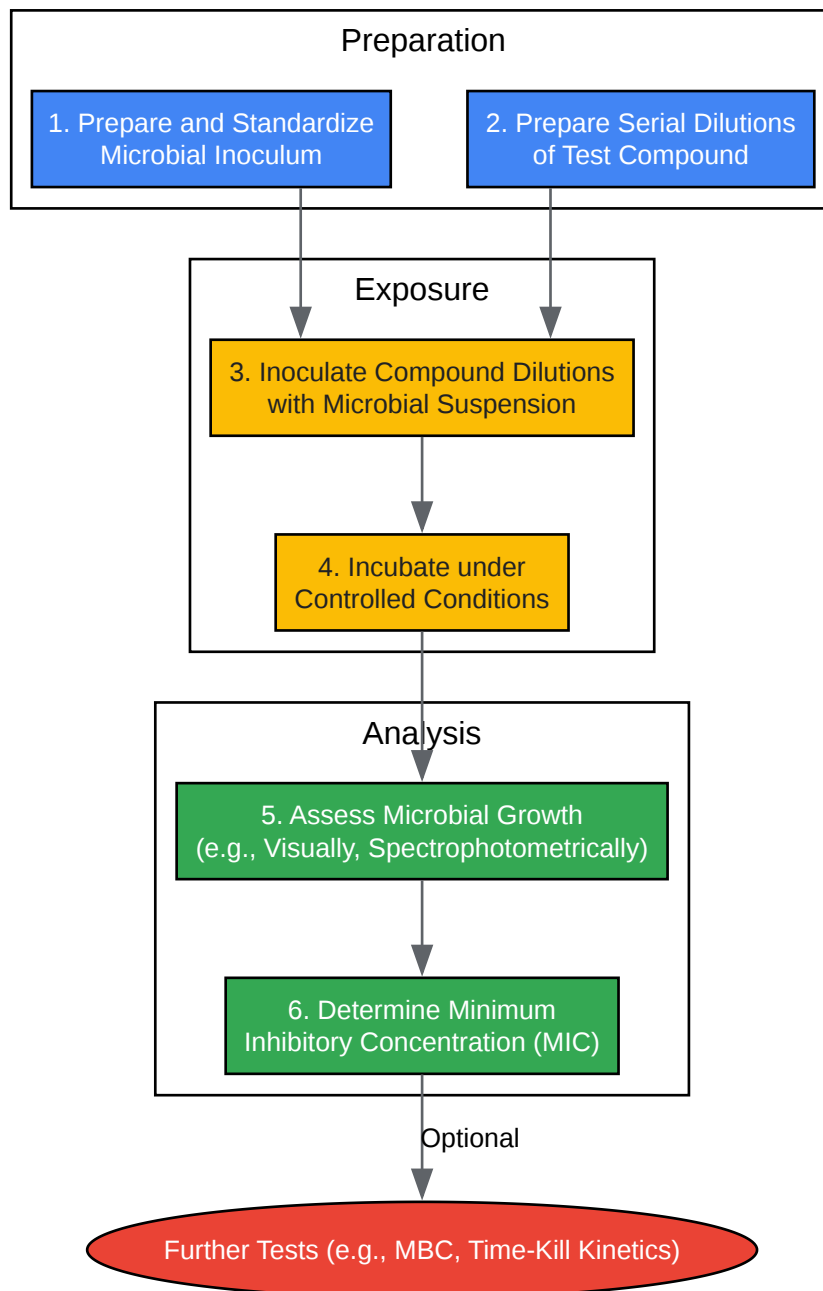
Materials:

- Bacterial culture (mid-log phase)
- Low potassium buffer
- Test compound
- Potassium ion-selective electrode (ISE) and meter
- Ionic strength adjustment buffer (ISAB)

Procedure:

- Cell Preparation: a. Grow bacteria to mid-log phase. b. Harvest cells by centrifugation and wash several times with a low potassium buffer to remove external potassium. c. Resuspend the cells in the low potassium buffer.
- Assay: a. Place the cell suspension in a beaker with a magnetic stirrer. b. Immerse the potassium ISE into the suspension. c. Add the test compound to the desired concentration. d. Record the potential (mV) or concentration of potassium ions over time.
- Data Analysis: a. An increase in the extracellular potassium concentration indicates leakage from the bacterial cells due to membrane damage.

General Workflow for Antimicrobial Efficacy Testing



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